N(G)-Aminoarginine

Nitric oxide synthase inhibition Enzyme kinetics Isoform selectivity

N(G)-Aminoarginine (also designated as NG-amino-L-arginine or L-NAA) is a synthetic L-arginine analog that functions as a metabolism-based inactivator of nitric oxide synthase (NOS) enzymes. Unlike simple competitive inhibitors, this compound undergoes NOS-mediated metabolic processing that leads to covalent modification of the enzyme's heme prosthetic group, resulting in irreversible inactivation of nNOS, iNOS, and eNOS isoforms.

Molecular Formula C6H15N5O2
Molecular Weight 189.22 g/mol
CAS No. 57444-72-1
Cat. No. B8741616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(G)-Aminoarginine
CAS57444-72-1
Molecular FormulaC6H15N5O2
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)NN
InChIInChI=1S/C6H15N5O2/c7-4(5(12)13)2-1-3-10-6(8)11-9/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11)/t4-/m0/s1
InChIKeyNCHSYZVVWKVWFQ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(G)-Aminoarginine (CAS 57444-72-1): Procurement and Differentiation Guide for Nitric Oxide Synthase Research


N(G)-Aminoarginine (also designated as NG-amino-L-arginine or L-NAA) is a synthetic L-arginine analog that functions as a metabolism-based inactivator of nitric oxide synthase (NOS) enzymes [1]. Unlike simple competitive inhibitors, this compound undergoes NOS-mediated metabolic processing that leads to covalent modification of the enzyme's heme prosthetic group, resulting in irreversible inactivation of nNOS, iNOS, and eNOS isoforms [2]. This mechanistic distinction has significant implications for experimental design where sustained NOS inhibition is required.

Why N(G)-Aminoarginine Cannot Be Readily Substituted with L-NNA, L-NMMA, or Aminoguanidine in NOS Research


Although L-NNA (NG-nitro-L-arginine), L-NMMA (NG-monomethyl-L-arginine), and N(G)-aminoarginine all share an arginine scaffold and inhibit NOS, their functional profiles diverge in experimentally consequential ways. L-NNA exhibits marked isoform selectivity favoring constitutive NOS (eNOS/nNOS) over inducible NOS (iNOS), while L-NMMA demonstrates broad but reversible competitive inhibition with lower potency [1]. Aminoguanidine, another comparator, shows weak iNOS selectivity but lacks the covalent inactivation mechanism [2]. N(G)-Aminoarginine's metabolism-based irreversible inactivation, intermediate isoform selectivity profile, and distinct cell-type inhibitory pattern [3] preclude direct functional substitution in applications where sustained enzyme inactivation, specific cell-type NO source discrimination, or washout-resistant inhibition is experimentally required. The quantitative evidence detailed in Section 3 substantiates these differentiation claims.

N(G)-Aminoarginine: Quantitative Differentiation Evidence Against L-NMMA, L-NNA, and Aminoguanidine


N(G)-Aminoarginine Exhibits Intermediate NOS Isoform Ki Values Distinct from Both L-NNA and Aminoguanidine

N(G)-Aminoarginine demonstrates a characteristic Ki profile across the three NOS isoforms: 0.3 μM for nNOS, 2.5 μM for eNOS, and 3 μM for iNOS [1][2]. This pattern contrasts with L-NNA, which exhibits pronounced selectivity for constitutive isoforms (eNOS/nNOS) over iNOS, and with aminoguanidine, which preferentially inhibits iNOS. L-NMMA, while showing broader inhibition, is consistently less potent than N(G)-aminoarginine across all isoforms [3]. The Ki values for N(G)-aminoarginine place it in an intermediate selectivity position that may be preferable when balanced pan-NOS inhibition is required without extreme isoform bias.

Nitric oxide synthase inhibition Enzyme kinetics Isoform selectivity

N(G)-Aminoarginine Is 100-Fold More Potent Than L-NMMA in Blocking Endothelial Cell NO Synthesis

In a direct comparative study of arginine analogs using cultured endothelial cells, L-NG-aminoarginine and L-NG-nitroarginine were both approximately 100-fold more potent than NG-methylarginine (L-NMMA) in blocking endothelial cell nitric oxide synthesis [1]. However, in macrophages, NG-aminoarginine and NG-methylarginine were approximately equipotent, whereas NG-nitroarginine was much less potent. This differential cell-type sensitivity creates a unique discriminatory profile for N(G)-aminoarginine.

Endothelial nitric oxide synthesis Vascular pharmacology Cell-type selective inhibition

N(G)-Aminoarginine Is 100- to 300-Fold More Potent Than L-NMMA in Antagonizing Endothelium-Dependent Relaxation

In isolated bovine pulmonary artery rings, NG-amino-L-arginine antagonized acetylcholine-elicited endothelium-dependent relaxation with 100- to 300-fold greater potency than NG-methyl-L-arginine (L-NMMA) [1]. Notably, NG-amino-L-arginine did not inhibit endothelium-independent relaxation elicited by nitroglycerin, confirming that its action is specific to the L-arginine/NO pathway rather than a non-specific effect on vascular smooth muscle responsiveness [2].

Endothelium-derived relaxing factor Vascular smooth muscle cGMP signaling

N(G)-Aminoarginine Produces Prolonged NO Synthesis Inhibition Following Washout, Consistent with Mechanism-Based Inactivation

In cultured meningeal preparations and J774A.1 macrophage cells, brief exposure to NG-aminoarginine followed by washout resulted in prolonged inhibition of NO production [1]. This washout-resistant inhibition contrasts with the behavior of purely competitive reversible inhibitors such as L-NMMA, where inhibitory effects dissipate rapidly following removal of the compound [2]. This property is attributed to the metabolism-based inactivation mechanism wherein N(G)-aminoarginine is processed by NOS to a reactive species that covalently modifies the enzyme's heme prosthetic group [3].

Irreversible enzyme inhibition Mechanism-based inactivation Washout resistance

N(G)-Aminoarginine Demonstrates Maximal Inactivation Rates of 0.35-0.53 min⁻¹ Across NOS Isoforms

NG-Amino-L-arginine inactivates the citrulline-forming activity of nNOS, iNOS, and eNOS isoforms with maximal inactivation rates (kinact) of 0.35 min⁻¹, 0.26 min⁻¹, and 0.53 min⁻¹, respectively, and corresponding Ki values of 0.3 μM, 3 μM, and 2.5 μM [1]. This inactivation kinetic profile is characteristic of mechanism-based inactivators and contrasts with simple reversible inhibitors such as L-NMMA, which exhibit no time-dependent inactivation component [2].

Enzyme inactivation kinetics Irreversible inhibition NOS isoform comparison

Validated Research Applications for N(G)-Aminoarginine Based on Quantitative Differentiation Evidence


Discriminating Endothelial versus Macrophage NO Sources in Complex Biological Systems

Based on the cell-type selective inhibition profile documented by Gross et al. [1], N(G)-aminoarginine can be employed alongside L-NMMA and L-NNA as part of an inhibitor panel to determine whether endothelial-like cells or macrophage-like cells are the predominant source of nitric oxide in mixed cell populations or tissue preparations. N(G)-aminoarginine's unique pattern—~100-fold more potent than L-NMMA in endothelium but equipotent in macrophages—provides a discriminatory signature distinct from both L-NNA (highly endothelium-selective) and L-NMMA (uniformly weak).

Pulse-Chase Experiments Requiring Sustained NOS Inhibition After Compound Removal

The prolonged inhibition of NO production following washout, as observed in meningeal preparations and J774A.1 cells [2], supports the use of N(G)-aminoarginine in pulse-chase experimental designs. Researchers requiring sustained enzyme inactivation after a transient exposure period (e.g., ex vivo tissue treatment followed by functional assay, or cell treatment prior to adoptive transfer) should select N(G)-aminoarginine over reversible inhibitors like L-NMMA.

Vascular Reactivity Studies Requiring Potent EDRF Antagonism with Intact Smooth Muscle Responsiveness

As demonstrated by Fukuto et al. [3], NG-amino-L-arginine provides 100- to 300-fold greater potency than L-NMMA in antagonizing endothelium-dependent relaxation while preserving endothelium-independent relaxation to nitroglycerin. This profile makes N(G)-aminoarginine the preferred tool for isolated vessel or organ bath studies where high-sensitivity detection of endothelial NO contributions is required without compromising smooth muscle guanylate cyclase responsiveness.

In Vivo Studies of nNOS Heme Modification and Proteasomal Degradation Pathways

Vuletich et al. [4] established that metabolism-based inactivation of nNOS by N(G)-aminoarginine occurs in vivo, resulting in covalent heme modification products similar to those observed in vitro. Because inactivation and heme alteration may trigger ubiquitination and proteasomal degradation of nNOS, N(G)-aminoarginine serves as a validated biochemical tool for investigating these regulatory processes in intact animal models.

Quote Request

Request a Quote for N(G)-Aminoarginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.